4-(((Cyclopropylmethyl)amino)methyl)tetrahydro-2H-pyran-4-ol is a chemical compound with the molecular formula and a molecular weight of 185.26 g/mol. The compound features a tetrahydro-2H-pyran ring, which is a six-membered cyclic ether containing one oxygen atom, and is substituted with a cyclopropylmethylamino group. The structure indicates potential for various interactions due to its functional groups, making it a subject of interest in medicinal chemistry and pharmacology.
The reactivity of 4-(((Cyclopropylmethyl)amino)methyl)tetrahydro-2H-pyran-4-ol can be characterized by its ability to undergo nucleophilic substitutions and condensation reactions, typical of compounds containing amine and alcohol functionalities. For instance, the hydroxyl group can participate in dehydration reactions, while the amine can engage in acylation or alkylation reactions. Specific reaction pathways would depend on the presence of other reagents and conditions.
Synthesis of 4-(((Cyclopropylmethyl)amino)methyl)tetrahydro-2H-pyran-4-ol may involve multi-step organic reactions. A general approach could include:
Interaction studies involving 4-(((Cyclopropylmethyl)amino)methyl)tetrahydro-2H-pyran-4-ol could focus on its binding affinity to various biological targets such as receptors or enzymes. Techniques like surface plasmon resonance or isothermal titration calorimetry could be employed to assess these interactions quantitatively.
Several compounds share structural similarities with 4-(((Cyclopropylmethyl)amino)methyl)tetrahydro-2H-pyran-4-ol. Below is a comparison highlighting their uniqueness:
Compound Name | CAS Number | Similarity | Unique Features |
---|---|---|---|
1-(cyclopropylmethyl)-7-(tetrahydro-2H-pyran-4-yloxy)methyl)-4,5,6,7-tetrahydro-imidazo[4,5-c]pyridine | 1422138-37-1 | 0.79 | Contains an imidazo ring |
(Tetrahydrofuranyl)methanamine hydrochloride | 184950-35-4 | 0.77 | Features a tetrahydrofuran moiety |
4-(2-Aminoethyl)tetrahydro-2H-pyran | 65412-03-5 | 0.95 | Contains an aminoethyl side chain |
Methyl-(tetrahydropyran-4-ylmethyl)amine | 439081-52-4 | 0.88 | Methyl substitution on pyran |
These compounds demonstrate variations in functional groups and ring structures that may influence their biological activities and synthetic pathways.